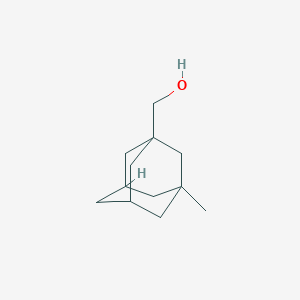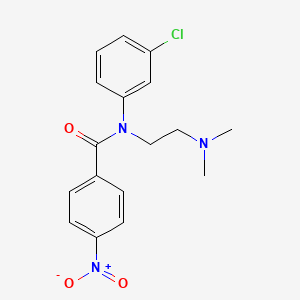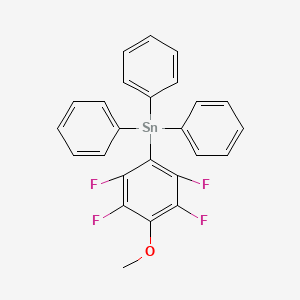
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin is a chemical compound with the molecular formula C25H18F4OSn and a molecular weight of 529.105 g/mol . This compound is part of the organotin family, which is known for its applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin typically involves the reaction of triphenyltin chloride with 4-methoxy-2,3,5,6-tetrafluorophenyl lithium or Grignard reagents . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often refluxed in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenyltin group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually in dry ether or THF.
Substitution: Various nucleophiles like halides or alkoxides; often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions can produce a variety of organotin compounds.
Aplicaciones Científicas De Investigación
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It may also interact with cellular membranes, affecting their integrity and function. The specific molecular targets and pathways involved depend on the context of its use, such as its antimicrobial or catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyllead: Similar structure but contains lead instead of tin.
(2,3,4,5-tetrachlorophenyl)triphenyltin: Contains chlorine atoms instead of fluorine.
(4-Chlorophenyl)triphenyltin: Contains a chlorine atom instead of a methoxy group.
Uniqueness
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin is unique due to its combination of methoxy and tetrafluorophenyl groups, which impart specific chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
64125-61-7 |
|---|---|
Fórmula molecular |
C25H18F4OSn |
Peso molecular |
529.1 g/mol |
Nombre IUPAC |
triphenyl-(2,3,5,6-tetrafluoro-4-methoxyphenyl)stannane |
InChI |
InChI=1S/C7H3F4O.3C6H5.Sn/c1-12-7-5(10)3(8)2-4(9)6(7)11;3*1-2-4-6-5-3-1;/h1H3;3*1-5H; |
Clave InChI |
YFTXBHRHBBHDHX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1F)F)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



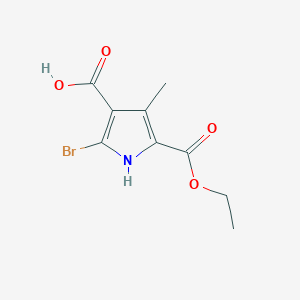
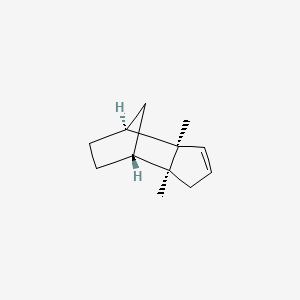
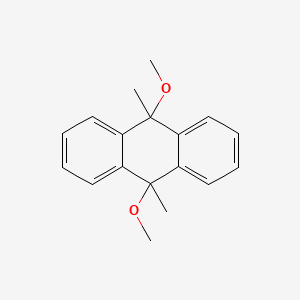

![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)

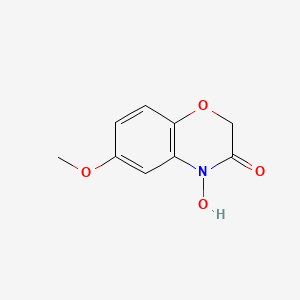

![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)

